Gallocatechin gallate (GCG) has emerged as a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Studies suggest its ability to:
These findings warrant further investigation to determine the efficacy and safety of GCG in treating neurodegenerative diseases.
GCG has been identified as a potent inhibitor of abscisic acid (ABA)-induced stomatal closure in plants []. ABA is a crucial signaling molecule involved in drought stress responses, and GCG acts by:
Gallocatechin gallate is a polyphenolic compound classified as a gallate ester, formed by the condensation of gallic acid with gallocatechin. It is primarily found in green tea and is an epimer of epigallocatechin gallate, differing in the configuration at the C-2 carbon atom of the gallocatechin moiety. This compound has garnered attention due to its potential health benefits, including antioxidant properties and effects on cholesterol absorption, making it a subject of various scientific studies .
A study by [] demonstrated that GCG formed during green tea processing exhibited a stronger inhibitory effect on dietary cholesterol absorption compared to EGCG.
Gallocatechin gallate exhibits a range of biological activities. It is recognized for its antioxidant properties, which help neutralize free radicals and reduce oxidative stress in cells. Furthermore, studies indicate that it may lower dietary cholesterol absorption more effectively than its epimer, epigallocatechin gallate. This property could be beneficial for cardiovascular health . Additionally, gallocatechin gallate has been linked to anti-inflammatory effects and potential anticancer activity, making it a compound of interest in nutritional science and pharmacology .
The synthesis of gallocatechin gallate can occur naturally through the enzymatic action in plants or can be achieved through chemical synthesis in laboratory settings. The chemical synthesis typically involves the reaction between gallocatechin and gallic acid under controlled conditions to ensure the formation of the desired ester linkage. Various methods can be employed to optimize yield and purity, including adjusting pH levels and reaction times .
Gallocatechin gallate has several applications across different fields:
Research on gallocatechin gallate has focused on its interactions with various biological molecules. For instance, studies have explored how it interacts with proteins and other polyphenols, impacting their bioavailability and efficacy. One significant area of study involves its interaction with deoxyosones, which may influence glycation processes in cells . Additionally, understanding how gallocatechin gallate interacts with gut microbiota can provide insights into its role in human health .
Gallocatechin gallate shares structural similarities with several other catechins and flavonoids. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Epigallocatechin gallate | Epimeric relationship | Higher potency in antioxidant activity |
Catechin | Basic flavanol structure | Lacks the galloyl group found in gallocatechin gallate |
Epicatechin gallate | Similar backbone | Different biological activity profile |
Gallic acid | Common structural component | Acts as a free acid rather than an ester |
Gallocatechin gallate's unique configuration allows it to exhibit distinct biological activities compared to these similar compounds, particularly regarding cholesterol absorption and antioxidant capacity .
Gallocatechin gallate possesses the molecular formula C₂₂H₁₈O₁₁, as confirmed through multiple analytical sources [1] [2] [4]. The compound exhibits a molecular weight of 458.37 g/mol, consistently reported across various chemical databases and research publications [2] [4] [5]. More precisely, the exact mass has been determined to be 458.084911 Da through high-resolution mass spectrometry analysis [1] [6]. The molecular formula indicates the presence of twenty-two carbon atoms, eighteen hydrogen atoms, and eleven oxygen atoms, reflecting the polyphenolic nature of this catechin derivative [1] [5].
Gallocatechin gallate exists in multiple stereoisomeric forms, with two primary enantiomers being extensively characterized in the literature [1] [4] [6]. The negative (-)-gallocatechin gallate enantiomer, with the CAS number 4233-96-9, represents the naturally occurring form predominantly found in green tea extracts [4] [5]. This enantiomer exhibits the stereochemical configuration (2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate [4] [6].
The positive (+)-gallocatechin gallate enantiomer, bearing CAS number 5127-64-0, demonstrates the opposite stereochemical arrangement with (2R,3S) configuration [1] [3]. These stereoisomers exhibit distinct chiral recognition properties, as demonstrated through nuclear magnetic resonance studies where epigallocatechin gallate showed clear differentiation between cyclo(L-Pro-L-Phe) and cyclo(D-Pro-D-Phe) derivatives [11] [14]. The stereochemical differences between these enantiomers result in varied biological activities, with studies indicating that the positive enantiomer increases angiotensin-converting enzyme activity while the negative enantiomer shows no such influence [10] [13].
Gallocatechin gallate demonstrates variable solubility characteristics depending on the solvent system employed [16] [19] [21]. In aqueous solutions, the compound exhibits moderate solubility, with epigallocatechin gallate showing solubility of at least 5 mg/mL in water, producing a clear faint yellow solution [15]. The stability of aqueous solutions proves to be temperature-dependent, with samples maintained at 4°C showing minimal degradation over 2 hours compared to significant purity loss at room temperature [15].
Organic solvent solubility parameters reveal enhanced dissolution in dimethyl sulfoxide, with gallocatechin gallate achieving concentrations of 91 mg/mL (198.52 mM) in this solvent system [19]. Dimethylformamide also provides excellent solubility at 10 mg/mL, along with dimethyl sulfoxide at similar concentrations [16] [21]. The compound shows limited solubility in ethanol and other alcoholic solvents, classified as practically insoluble in water according to some pharmacokinetic assessments [20].
Solvent | Solubility Concentration | Reference Conditions |
---|---|---|
Water | ≥5 mg/mL | Clear faint yellow solution [15] |
Dimethyl sulfoxide | 91 mg/mL (198.52 mM) | 25°C [19] |
Dimethylformamide | 10 mg/mL | Standard conditions [16] |
Ethanol | Slightly soluble | Variable conditions [18] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of gallocatechin gallate, with distinct chemical shift patterns observed for various proton environments [22]. The ¹H-NMR spectrum reveals characteristic signals in the aromatic region, with gallocatechin protons appearing at specific chemical shifts that allow for unambiguous identification [22]. Diffusion ordered spectroscopy experiments demonstrate reduced translational diffusivity when gallocatechin gallate interacts with polysaccharide matrices, indicating strong intermolecular associations [22].
Ultraviolet-visible spectroscopy reveals multiple absorption bands characteristic of the polyphenolic structure [23] [25]. The vacuum ultraviolet spectrum exhibits seven distinct bands centered at 140, 159, 172, 212, 228, 272, and 292 nm [25]. These absorption features correspond to various electronic transitions, including charge transfer states from resorcinol-pyrogallol groups and transitions involving oxygen electrons from gallic acid moieties [25].
Mass spectrometric analysis employs electrospray ionization in negative ion mode for optimal detection [26]. Characteristic fragmentation patterns include the loss of gallic acid groups (M-170) and galloyl groups (M-152), providing definitive structural confirmation [26]. Tandem mass spectrometry reveals formation of gallocatechin gallate dimers with molecular ions at 883, 911, 913, and 947 in negative ion mode [26].
Thermal analysis of gallocatechin gallate reveals complex behavior under elevated temperature conditions [27] [30] [32]. The compound exhibits a melting point exceeding 179°C with decomposition, indicating thermal instability at higher temperatures [5]. More specific thermal characterization shows melting points ranging from 222-224°C for the epigallocatechin gallate isomer [18].
Thermal stability studies demonstrate critical temperature thresholds affecting compound integrity [30] [32]. Below 44°C, degradation processes predominate over epimerization reactions [30] [32]. Above 44°C, epimerization from negative-gallocatechin gallate to negative-epigallocatechin gallate occurs more rapidly than degradation [30] [32]. At temperatures reaching 98°C and above, epimerization becomes the dominant thermal process [32].
The predicted boiling point reaches 909.1±65.0°C at 760 mmHg, though practical thermal decomposition occurs well before this temperature [29]. Flash point determination yields 320.0±27.8°C, indicating relatively high thermal stability under standard atmospheric conditions [29]. Thermogravimetric analysis reveals weight loss patterns consistent with dehydration and structural decomposition at elevated temperatures [28].
Acid-base equilibrium studies indicate that gallocatechin gallate functions as a very weakly acidic compound [20] [33]. Computational predictions estimate pKa values around 7.75±0.25, placing the compound in the neutral to slightly acidic range [5] [18]. These values reflect the presence of multiple hydroxyl groups capable of proton dissociation under appropriate pH conditions [33].
Experimental pH-dependent studies demonstrate variable oxidation rates correlating with solution acidity [35] [37]. At physiological pH values (7.8), gallocatechin gallate undergoes oxidation with oxygen consumption, generating superoxide and hydrogen peroxide [37]. The oxidation rate decreases significantly at weakly acidic pH values around 7.0 and below [37]. This pH-dependent behavior indicates that the ionization state of the hydroxyl groups directly influences the compound's redox properties [37].
The acid dissociation behavior becomes particularly relevant in biological systems where gallic acid, the gallate moiety, exhibits a dissociation constant of 4.57 × 10⁻³ [34]. This relatively strong acidity for the gallate portion contributes to the overall acid-base equilibrium of the complete gallocatechin gallate molecule [34].
Single-crystal X-ray diffraction analysis has successfully determined multiple crystal forms of gallocatechin gallate and its related epimer [39] [40] [41]. The crystal structures reveal detailed three-dimensional arrangements with specific space group symmetries and unit cell parameters [40] [41]. Form II crystallizes in the C2 space group with a high Z' structure consisting of two gallocatechin gallate molecules, three acetonitrile molecules, three water molecules, and a disordered dichloromethane molecule in the asymmetric unit [40] [41].
Form III adopts the P2₁2₁2₁ space group with one molecule of each component in the asymmetric unit, while Form IV crystallizes in the P2₁ space group with one gallocatechin gallate molecule in the asymmetric unit [40] [41]. Data collection utilized both Mo Kα radiation (λ = 0.71073 Å) and Cu Kα radiation (λ = 1.54178 Å) depending on the specific crystal form examined [40] [41].
Refinement procedures employed SHELXS-97 for structure solution through direct methods and SHELXL-97 for full-matrix least-squares refinement on F² [40] [41]. The crystallographic analysis reveals precise atomic coordinates, thermal parameters, and hydrogen bonding geometries essential for understanding intermolecular interactions [40] [41].
Crystal lattice analysis reveals complex packing arrangements with multiple intermolecular interactions governing the solid-state structure [40] [41]. The gallocatechin gallate molecules form layered sheets with void spaces that accommodate solvent molecules in hydrated forms [40] [41]. These sheets exhibit crinkled arrangements with interpenetration patterns, particularly in Form IV where 2-fold interpenetration occurs [40] [41].
Unit cell parameters vary significantly among different crystal forms, reflecting the influence of solvent inclusion and packing efficiency [40] [41]. Form II exhibits dimensions of a = 23.072(5) Å, b = 14.908(4) Å, c = 15.806(4) Å with β = 103.44(2)°, yielding a unit cell volume of 5288.1(2) Ų [40] [41]. Form III demonstrates orthorhombic symmetry with a = 13.161(3) Å, b = 13.169(3) Å, c = 14.536(4) Å and V = 2519.4(11) ų [40] [41].
The crystal density calculations provide values ranging from 1.409 to 1.657 g/cm³ depending on the specific polymorph and hydration state [40] [41]. These density variations reflect differences in packing efficiency and solvent inclusion within the crystal lattice [40] [41].
Cocrystallization studies demonstrate the ability of gallocatechin gallate to form structured assemblies with various cocrystal formers [40] [41] [42]. Successful cocrystal formation occurs with isonicotinamide, nicotinic acid, isonicotinic acid, and nicotinamide, yielding hydrated crystalline forms with defined stoichiometries [40] [41]. The gallocatechin gallate-isonicotinamide pentahydrate forms through one-point hydrogen bonds between hydroxyl groups and aromatic nitrogen atoms with O···N distances of 2.756(2) Å [40] [41].
Hydrogen bonding patterns in cocrystals reveal complex networks involving both gallocatechin gallate and cocrystal former molecules [40] [41]. The gallocatechin gallate-nicotinic acid cocrystal demonstrates zwitterionic behavior of the nicotinic acid component with characteristic C-N-C bond angles of 122.76° and C-O bond distances of 1.237 and 1.252 Å [40] [41]. Water molecules play crucial roles in stabilizing these cocrystal structures, though dehydration typically results in amorphous transformation [40] [41].
Pharmacokinetic evaluation of cocrystalline forms reveals modified dissolution profiles compared to pure gallocatechin gallate [41] [42]. Specific cocrystals exhibit enhanced relative bioavailability, with gallocatechin gallate-isonicotinic acid trihydrate showing 1.37-fold improvement and the anhydrous form achieving 1.05-fold enhancement [41] [42]. These cocrystallization phenomena demonstrate the potential for solid-state modification to influence physicochemical properties while maintaining the fundamental molecular structure [41] [42].
Crystal Form | Space Group | Unit Cell Parameters | Density (g/cm³) |
---|---|---|---|
Form II | C2 | a=23.072 Å, b=14.908 Å, c=15.806 Å, β=103.44° | 1.409 |
Form III | P2₁2₁2₁ | a=13.161 Å, b=13.169 Å, c=14.536 Å | 1.581 |
Form IV | P2₁ | a=12.959 Å, b=5.669 Å, c=13.094 Å, β=107.276° | 1.657 |